molecular formula C11H20N2O2 B4073294 N-(sec-butyl)-N'-cyclopentylethanediamide

N-(sec-butyl)-N'-cyclopentylethanediamide

Cat. No.: B4073294
M. Wt: 212.29 g/mol
InChI Key: XDKZPMQNCOZAIJ-UHFFFAOYSA-N
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Description

N-(sec-butyl)-N’-cyclopentylethanediamide: is an organic compound that belongs to the class of amides It features a secondary butyl group and a cyclopentyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(sec-butyl)-N’-cyclopentylethanediamide can be achieved through a multi-step process involving the following key steps:

    Formation of sec-butylamine: This can be synthesized by the reaction of sec-butyl halides with ammonia or by the reduction of sec-butyl nitriles.

    Formation of cyclopentylamine: Cyclopentylamine can be synthesized by the hydrogenation of cyclopentanone oxime or by the reduction of cyclopentyl nitriles.

    Amidation Reaction: The final step involves the reaction of sec-butylamine and cyclopentylamine with ethylenediamine in the presence of a coupling agent such as carbodiimide or using an acid chloride derivative of ethylenediamine.

Industrial Production Methods: Industrial production of N-(sec-butyl)-N’-cyclopentylethanediamide would likely involve the optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-pressure hydrogenation for the reduction steps, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(sec-butyl)-N’-cyclopentylethanediamide can undergo oxidation reactions, particularly at the secondary butyl group, leading to the formation of ketones or alcohols.

    Reduction: The compound can be reduced to form secondary amines or primary amines, depending on the reaction conditions.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of various substituted amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Ketones, alcohols.

    Reduction: Secondary amines, primary amines.

    Substitution: Substituted amides.

Scientific Research Applications

Chemistry: N-(sec-butyl)-N’-cyclopentylethanediamide can be used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

Medicine: Research into the biological activity of N-(sec-butyl)-N’-cyclopentylethanediamide could lead to the discovery of new therapeutic agents.

Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-N’-cyclopentylethanediamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes, receptors, or nucleic acids. The secondary butyl and cyclopentyl groups may influence its binding affinity and specificity.

Comparison with Similar Compounds

    N-(sec-butyl)-N’-cyclohexylethanediamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    N-(sec-butyl)-N’-phenylethanediamide: Similar structure but with a phenyl group instead of a cyclopentyl group.

    N-(tert-butyl)-N’-cyclopentylethanediamide: Similar structure but with a tertiary butyl group instead of a secondary butyl group.

Uniqueness: N-(sec-butyl)-N’-cyclopentylethanediamide is unique due to the combination of the secondary butyl and cyclopentyl groups, which may confer specific steric and electronic properties that influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

N'-butan-2-yl-N-cyclopentyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-3-8(2)12-10(14)11(15)13-9-6-4-5-7-9/h8-9H,3-7H2,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKZPMQNCOZAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(=O)NC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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